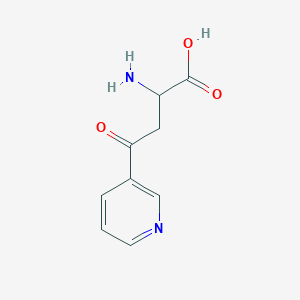
2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, also known as A-769662, is a small molecule that has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. It was first identified as an activator of the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis.
作用機序
2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide activates AMPK by binding to the regulatory gamma subunit of the enzyme. This leads to conformational changes that result in the activation of the catalytic alpha subunit of AMPK. AMPK activation leads to the phosphorylation of various downstream targets that regulate cellular energy homeostasis, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including:
- Activation of AMPK
- Improvement of glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Improvement of cognitive function and reduction of neuroinflammation in neurodegenerative disorders
- Activation of fatty acid oxidation and mitochondrial biogenesis
実験室実験の利点と制限
The advantages of using 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments include its specificity for AMPK activation and its ability to activate AMPK in a dose-dependent manner. However, the limitations of using 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide include its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, including:
- Further investigation of its therapeutic potential in metabolic diseases, cancer, and neurodegenerative disorders
- Development of more potent and selective AMPK activators
- Investigation of the potential for combination therapy with other drugs to enhance its therapeutic effects
- Investigation of its effects on other cellular pathways and processes beyond AMPK activation.
合成法
The synthesis of 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves several steps, starting with the reaction of 2,4-dichlorobenzoyl chloride with 2-ethyl-2H-tetrazole in the presence of a base to form the intermediate 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. This intermediate is then purified and subjected to further reactions to produce the final product.
科学的研究の応用
2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. In metabolic diseases, 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to activate AMPK and improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to improve cognitive function and reduce neuroinflammation.
特性
製品名 |
2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide |
|---|---|
分子式 |
C10H9Cl2N5O |
分子量 |
286.11 g/mol |
IUPAC名 |
2,4-dichloro-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H,13,15,18) |
InChIキー |
KAWNCDQNVMUCLE-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)


![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)



![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)